

# A Comparative Guide to FAP-Targeted Radiopharmaceuticals: 3BP-3940 and Other Investigational Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 3BP-3940  |           |
| Cat. No.:            | B12381526 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a cell-surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors, has emerged as a promising target for cancer diagnosis and therapy. This has led to the development of several FAP inhibitors (FAPis) for theranostic applications, where they are labeled with radionuclides for both imaging and targeted radiotherapy. This guide provides a comparative overview of the clinical data available for **3BP-3940**, a potent and selective FAP-targeting peptide, and other notable FAPis in clinical development, including FAPI-46 and FAP-2286.

# **Overview of Compared FAP Inhibitors**

**3BP-3940** is a highly potent and selective peptide inhibitor of FAP designed for prolonged tumor retention and low uptake in healthy tissues.[1][2] It is being investigated as a theranostic agent, labeled with Gallium-68 (Ga-68) for PET imaging and with therapeutic radionuclides such as Lutetium-177 (Lu-177), Actinium-225 (Ac-225), or Yttrium-90 (Y-90) for radioligand therapy.[3]

FAPI-46 is another widely studied FAP inhibitor that has been evaluated in numerous clinical trials for PET imaging with Ga-68. More recently, it has been investigated as a therapeutic agent labeled with Y-90.



FAP-2286 is a FAP-targeting peptide-targeted radionuclide therapy (PTRT) candidate that has shown high tumor uptake and retention in preclinical models.[4] It is currently being evaluated in the Phase 1/2 LuMIERE clinical trial when labeled with Lu-177.[1][2][5]

# **Quantitative Data Comparison**

The following tables summarize the available clinical trial data for **3BP-3940**, FAPI-46, and FAP-2286. It is important to note that this data is from separate, non-head-to-head trials with different patient populations and methodologies.

Table 1: Efficacy of FAP-Targeted Radioligand Therapies



| FAP Inhibitor                                                       | Trial Design                                                   | No. of Patients | Cancer Types                                                              | Key Efficacy<br>Results                                                                                                                      |
|---------------------------------------------------------------------|----------------------------------------------------------------|-----------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| [ <sup>177</sup> Lu/ <sup>225</sup> Ac/<br><sup>90</sup> Y]3BP-3940 | Retrospective<br>analysis                                      | 88              | 21 distinct<br>malignancies<br>(including<br>pancreatic,<br>breast, lung) | After 2 cycles (n=33): CR: 3.0%, PR: 51.5%, SD: 15.2%, PD: 30.3%Best overall response (n=51): ORR: 66.7%, DCR: 80.4%Median OS: 7.5 months[6] |
| [ <sup>225</sup> Ac]3BP-3940                                        | Retrospective<br>analysis                                      | 9               | Metastatic breast<br>cancer                                               | Evaluable for response (n=5): PR: 2, SD: 1, PD: 2Median survival for deceased patients (n=7): 6 months[7]                                    |
| [ <sup>90</sup> Y]FAPI-46                                           | Retrospective<br>analysis                                      | 21              | Advanced sarcoma, pancreatic, prostate, gastric cancer                    | Disease Control<br>Rate (RECIST):<br>38% (8/21)1 PR<br>and 7 SD[8][9]                                                                        |
| [ <sup>177</sup> Lu]FAP-2286                                        | Phase 1/2<br>LuMIERE<br>(NCT04939610)<br>- Preliminary<br>data | 11              | Advanced/metast<br>atic solid tumors                                      | 1 confirmed PR,<br>1 SD[1][2]                                                                                                                |



CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease, ORR: Objective Response Rate, DCR: Disease Control Rate, OS: Overall Survival.

Table 2: Safety Profile of FAP-Targeted Radioligand Therapies

| FAP Inhibitor                                                    | Key Adverse Events (Grade ≥3)                                                                                                                                                                                                                                    |  |
|------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| [ <sup>177</sup> Lu/ <sup>225</sup> Ac/ <sup>90</sup> Y]3BP-3940 | Generally well-tolerated with no serious adverse effects reported in one study.[6] In another study with 225Ac-3BP-3940, grade 1 nausea/emesis and lupus nephritis flare pain were noted.[7]                                                                     |  |
| [ <sup>90</sup> Y]FAPI-46                                        | Thrombocytopenia (n=6) and anemia (n=6) were the most prevalent Grade 3 or 4 adverse events in a cohort of 21 patients.[9]                                                                                                                                       |  |
| [ <sup>177</sup> Lu]FAP-2286                                     | Manageable safety profile with primarily grade 1 and 2 TEAEs. One instance of grade 4 lymphopenia was reported as a dose-limiting toxicity. No serious AEs, treatment discontinuations, or deaths related to the drug were observed in the initial cohort.[1][2] |  |

TEAEs: Treatment-Emergent Adverse Events.

# Experimental Protocols 3BP-3940 First-in-Human Experience

This was a retrospective analysis of patients with advanced metastatic solid cancers who had exhausted conventional treatment options.

- Patient Selection: Patients with various advanced solid tumors showing uptake on a pretherapeutic Ga-68-3BP-3940 PET/CT scan.
- Treatment: Patients received [177Lu]Lu-3BP-3940, [90Y]Y-3BP-3940, or [225Ac]Ac-3BP-3940, either as monotherapy or in tandem.



- Response Evaluation: Treatment response was evaluated using RECIST and EORTC criteria based on imaging. Overall survival was calculated from the start of the FAP-targeted radiopharmaceutical therapy.[10]
- Toxicity Assessment: Adverse events were graded according to CTCAE v.5.0.[10]

# [90Y]FAPI-46 in Advanced Sarcoma and Other Cancers

This was a retrospective analysis of patients with progressive metastatic malignancies.

- Patient Selection: Patients with high FAP expression (SUVmax ≥ 10 in >50% of tumors) on a
  pre-therapeutic PET scan who had exhausted approved therapies.
- Treatment: Up to four cycles of [90Y]FAPI-46 radioligand therapy were administered.
- Response Evaluation: The primary endpoint was RECIST response after therapy. Secondary endpoints included PET response (PERCIST), overall survival, dosimetry, and safety.[9]

### LuMIERE Trial of [177Lu]FAP-2286 (NCT04939610)

This is an ongoing Phase 1/2, multicenter, open-label, non-randomized study.[5]

- Patient Selection: Adult patients with advanced or metastatic solid tumors with measurable disease (per RECIST v1.1) and FAP expression confirmed by Ga-68-FAP-2286 imaging.[11]
- Phase 1 Objective: To evaluate the safety and establish the recommended Phase 2 dose of [¹¹¹¹Lu]Lu-FAP-2286 monotherapy.[5]
- Phase 2 Objective: To evaluate the safety and efficacy of [177Lu]Lu-FAP-2286 as monotherapy in specific cancer types and in combination with chemotherapy.[5]
- Assessments: Safety, pharmacokinetics, dosimetry, and preliminary anti-tumor activity are being evaluated.[11]

# Signaling Pathways and Experimental Workflows FAP Signaling Pathway in Cancer



Fibroblast Activation Protein influences several signaling pathways that promote tumor growth, invasion, and immunosuppression. The diagram below illustrates some of the key pathways affected by FAP. FAP can directly impact the extracellular matrix and also regulate intracellular signaling cascades such as PI3K/AKT and Ras-ERK.[12]



Click to download full resolution via product page

Caption: Simplified FAP signaling pathway in cancer.

# General Experimental Workflow for FAP-Targeted Theranostics

The following diagram outlines a typical workflow for patients undergoing FAP-targeted imaging and therapy.





Click to download full resolution via product page

Caption: General workflow for FAP-targeted theranostics.



#### Conclusion

**3BP-3940**, FAPI-46, and FAP-2286 are all promising FAP-targeted agents with the potential to significantly impact the diagnosis and treatment of a wide range of solid tumors. Preliminary clinical data for **3BP-3940** suggests a favorable safety profile and encouraging anti-tumor activity in heavily pre-treated patient populations. FAPI-46 has shown utility in both imaging and therapy, with demonstrated disease control in some advanced cancers. FAP-2286 is in the early stages of clinical evaluation, with initial results indicating a manageable safety profile and signs of efficacy.

It is crucial to emphasize that the presented data is from separate studies, and direct comparative trials are needed to definitively establish the relative efficacy and safety of these agents. As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential and optimal use of each of these FAP inhibitors will emerge. Researchers and clinicians should continue to monitor the progress of these and other FAP-targeted radiopharmaceuticals as they advance through clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. A Study of 177Lu-FAP-2286 in Advanced Solid Tumors [clin.larvol.com]
- 5. fredhutch.org [fredhutch.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Safety and Efficacy of 90Y-FAPI-46 Radioligand Therapy in Patients with Advanced Sarcoma and Other Cancer Entities - PMC [pmc.ncbi.nlm.nih.gov]



- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to FAP-Targeted Radiopharmaceuticals: 3BP-3940 and Other Investigational Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381526#clinical-trial-data-comparing-3bp-3940-to-other-fapis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com